REACTION_CXSMILES
|
C([C:4]1(C(C)CC(O)=O)[C:9](=[O:10])[NH:8][C:7](=[O:11])[NH:6][C:5]1=[O:12])C=C.C1(N=C=NC2CCCCC2)CCCCC1.C1C([N+]([O-])=O)=CC=C(O)C=1>CN(C)C=O>[NH:6]1[C:5](=[O:12])[CH2:4][C:9](=[O:10])[NH:8][C:7]1=[O:11]
|
Name
|
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(C(NC(NC1=O)=O)=O)C(CC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1.5 ml
|
Type
|
ADDITION
|
Details
|
of a 1:1 mixture of glycerine-water
|
Type
|
ADDITION
|
Details
|
Bovine serum albumin (20 mg.) was added
|
Type
|
CUSTOM
|
Details
|
to react for eight hours at room temperature
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
The product was then dialyzed
|
Type
|
DISTILLATION
|
Details
|
against distilled water for two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
to remove unreacted barbituric acid derivative
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1(C(C)CC(O)=O)[C:9](=[O:10])[NH:8][C:7](=[O:11])[NH:6][C:5]1=[O:12])C=C.C1(N=C=NC2CCCCC2)CCCCC1.C1C([N+]([O-])=O)=CC=C(O)C=1>CN(C)C=O>[NH:6]1[C:5](=[O:12])[CH2:4][C:9](=[O:10])[NH:8][C:7]1=[O:11]
|
Name
|
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(C(NC(NC1=O)=O)=O)C(CC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1.5 ml
|
Type
|
ADDITION
|
Details
|
of a 1:1 mixture of glycerine-water
|
Type
|
ADDITION
|
Details
|
Bovine serum albumin (20 mg.) was added
|
Type
|
CUSTOM
|
Details
|
to react for eight hours at room temperature
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
The product was then dialyzed
|
Type
|
DISTILLATION
|
Details
|
against distilled water for two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
to remove unreacted barbituric acid derivative
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |